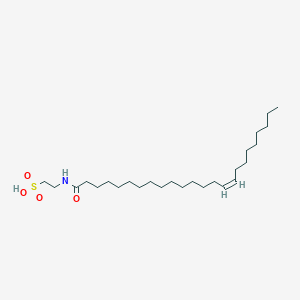![molecular formula C6H17N5O2 B7852511 N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B7852511.png)
N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a nitric oxide donor with a molecular weight of 191.23 Da and a molecular formula of C6H17N5O2 . This compound is significant due to its ability to release nitric oxide, which has various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropylenetriamine NONOate is synthesized through the reaction of dipropylenetriamine with nitric oxide under controlled conditions. The reaction typically involves the use of a nitric oxide gas source and a solvent such as methanol or ethanol. The reaction is carried out at room temperature and monitored for the release of nitric oxide .
Industrial Production Methods
Industrial production of Dipropylenetriamine NONOate involves large-scale synthesis using similar methods as in the laboratory. The process is scaled up to produce significant quantities, ensuring high purity and consistency. The compound is stored under desiccating conditions to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropylenetriamine NONOate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amines and other nitrogen-containing compounds.
Substitution: The compound can undergo substitution reactions where the nitric oxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various nitrogen oxides, amines, and substituted nitrogen compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Dipropylenetriamine NONOate has numerous scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.
Biology: The compound is used to study the effects of nitric oxide on biological systems, including its role in vasodilation and cellular signaling.
Medicine: It has potential therapeutic applications in treating conditions like pulmonary hypertension and other cardiovascular diseases due to its vasodilatory effects.
Mécanisme D'action
Dipropylenetriamine NONOate exerts its effects by releasing nitric oxide, which is a potent signaling molecule. Nitric oxide interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in vasodilation and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dipropylenetriamine NONOate include other nitric oxide donors such as:
- Sodium nitroprusside
- Nitroglycerin
- Isosorbide dinitrate
Uniqueness
Dipropylenetriamine NONOate is unique due to its specific release profile of nitric oxide, which has a half-life of approximately 3 hours at 37°C. This controlled release makes it particularly useful in research and therapeutic applications where sustained nitric oxide delivery is required .
Propriétés
IUPAC Name |
N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBVPQNFCHIBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)N(N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CN(CCCN)N(N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B7852448.png)
![potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B7852456.png)









![N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B7852533.png)

